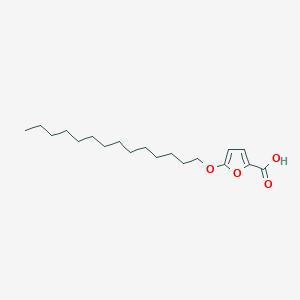
TOFA
Descripción general
Descripción
What is TOFA?
this compound (RMI14514; MDL14514) is an allosteric inhibitor of Acetyl CoA carboxylase (ACCA). But, this compound lowers malonyl-CoA levels instead of increasing them, and this compound is relatively safe for different cancer cell types.What is the role of this compound in biology?
this compound also reduced the inability to feed when FASN inhibitors like C75 and cerulenin C75 were given in obese mouse. The inhibition of fatty acid synthase (FASN) through the irreversible inhibitor cerulenin led to the death of cells and apoptosis in human cancer cell cells. This compound blocked cellular fatty acid production in a dose-dependent manner (IC50 is 4 mM in the breast cancer cells of humans MCF7). MCF7). Studies have demonstrated that this compound reduces the adverse effects on subcutaneous tamoxifen (TMX) on the intake of food during the rodent refeeding test.this compound is used to study the role of an ACC inhibitor to examine the effects of insulin on secretion in cells of the INS-1E. 5-(tetradecyloxy)-2-furoic acid (this compound) produces a hypolipidemic function by promoting the catabolism of fatty acids and simultaneously blocking their biosynthesis. It triggers the apoptosis of pancreatic cancer cells, and aids in cancer suppression.
Performance of this compound in in vitro tests
In vitro, this compound (5-tetradecyloxy-2-furoic acid) was cytotoxic to lung cancer cells NCI-H460 and colon cancer cells HCT-8 and HCT-15 with IC50 of 5.0, 5.0 and 4.5 mg/mL, respectively. This compound effectively blocked fatty acid synthesis at 1.0-20.0 mg/mL and induced cell death in a dose-dependent manner. This compound was shown to be cytotoxic for COC1 and COC1/DDP cell lines with IC50 figures that were ~26.1 or 11.6 ug/mL respectively. This compound prevented the growth of the cancer cells studied in the dose- and time-dependent way, stopped the cells at the G0/G1 cycle, and caused the death of cells. Acetyl-CoA-carboxylase-a (ACCA) is a key enzyme in the regulation of fatty acid synthesis. In the majority of PCa cell lines the inhibition of ACCA by this compound decreases the production of fatty acids and triggers caspase activation, causing cell death.Performance of this compound in in vivo tests
In vivo, this compound blocks the development of COC1/DDP cells within the ovarian tumor mouse xenografts. This compound effectively slowed tumor growth rates compared with mice treated with DMSO (1649 + 356.3 and. 5128 + 390.4 millimeters). The study did not find any toxicities in liver, the heart and spleen, the kidney, lung or the intestinal tissues. By blocking ACC, this compound may be an attractive small molecule drug to treat Ovarian cancer. This compound is dissolvable in DMSO at concentrations higher than two mg/ml.Aplicaciones Científicas De Investigación
Inhibición de la producción de sebo
OG es un inhibidor de molécula pequeña de la acetil coenzima A (CoA) carboxilasa (ACC), la enzima que controla el primer paso limitante de la velocidad en la biosíntesis de ácidos grasos . La inhibición de la actividad de la ACC en las glándulas sebáceas está diseñada para afectar sustancialmente la producción de sebo, ya que más del 80% de los componentes del sebo humano contienen ácidos grasos .
Reducción de las cadenas de acilo graso
Los análisis del panel de sebo TrueMass mostraron una reducción en las cadenas de acilo graso saturadas y monoinsaturadas a través de las especies lipídicas, incluidos los di- y triacilgliceroles, fosfolípidos, ésteres de colesterol y ésteres de cera en los sebocitos tratados con OG .
Profármaco del inhibidor de la ACC
OG es un profármaco del inhibidor de la ACC ácido 5-(tetradeciloxi)-2-furóico y fue diseñado para mejorar la administración in vivo . La aplicación tópica de OG, pero no el ácido 5-(tetradeciloxi)-2-furóico, redujo significativamente el tamaño de la glándula sebácea de la oreja del hámster, lo que indica que este enfoque de profármaco fue fundamental para obtener la actividad deseada in vivo .
Aumento en la oxidación de ácidos grasos
Los análisis de cromatografía líquida de alto rendimiento de extractos de orejas de hámster mostraron que el tratamiento con OG aumentó los niveles de ACC y la proporción de acetil-CoA a CoA libre en estos animales, lo que indica un aumento de la oxidación de ácidos grasos .
Acumulación en las glándulas sebáceas
Las imágenes de desorción/ionización por láser asistida por matriz mostraron que OG aplicado a las orejas de cerdos de Yorkshire se acumulaba en las glándulas sebáceas en relación con la dermis circundante .
Tratamiento del acné vulgar
OG ha demostrado eficacia en el tratamiento de pacientes con acné vulgar . Fue bien tolerado y mostró reducciones estadística y clínicamente significativas en el conteo de lesiones en pacientes con acné moderado a severo .
Reducción de lesiones inflamatorias y no inflamatorias
Mecanismo De Acción
Target of Action
TOFA, also known as Olumacostat Glasaretil, primarily targets Acetyl Coenzyme A Carboxylase (ACC) . ACC is the enzyme that controls the first rate-limiting step in fatty acid biosynthesis . Inhibition of ACC activity in the sebaceous glands is designed to substantially affect sebum production, as over 80% of human sebum components contain fatty acids .
Mode of Action
Olumacostat Glasaretil is a prodrug that is hydrolyzed by esterases in vivo to form the pharmacologically active compound 5-(tetradecyloxy)-2-furancarboxylic acid . This compound converts to 5-tetradecyloxy-2-furoyl-coenzyme A (TOFyl-CoA), a fatty acid mimetic that competes with acetyl-CoA, thereby inhibiting the formation of malonyl-CoA . Malonyl-CoA is the substrate of the multienzyme complex fatty acid synthase, which is important for acyl chain elongation .
Biochemical Pathways
The inhibition of ACC by Olumacostat Glasaretil affects the de novo synthesis of fatty acids . This results in a reduction in saturated and monounsaturated fatty acyl chains across lipid species, including di- and triacylglycerols, phospholipids, cholesteryl esters, and wax esters in sebocytes .
Pharmacokinetics
The pharmacokinetics of Olumacostat Glasaretil involve its topical application and subsequent hydrolysis by esterases to form the active compound . This prodrug approach is critical to obtain the desired activity in vivo . The compound accumulates in sebaceous glands relative to the surrounding dermis .
Result of Action
The result of Olumacostat Glasaretil’s action is a significant reduction in sebum production . This is evidenced by the decrease in size of sebaceous glands in a Syrian hamster model upon topical application of the compound . In clinical trials, treatment with Olumacostat Glasaretil showed greater reductions in both inflammatory and noninflammatory acne lesions compared to a vehicle .
Action Environment
The action of Olumacostat Glasaretil is influenced by the environment of the sebaceous glands. The compound is designed to enhance delivery to the sebaceous glands The efficacy of the compound may be influenced by factors such as the individual’s skin type, the presence of inflammation, and other individual-specific factors
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-tetradecoxyfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18-15-14-17(23-18)19(20)21/h14-15H,2-13,16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRCFAOMWRAFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203338 | |
| Record name | 5-(Tetradecyloxy)-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54857-86-2 | |
| Record name | 5-(Tetradecyloxy)-2-furoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54857-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Tetradecyloxy)-2-furancarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054857862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Tetradecyloxy)-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLUMACOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI12FRY055 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
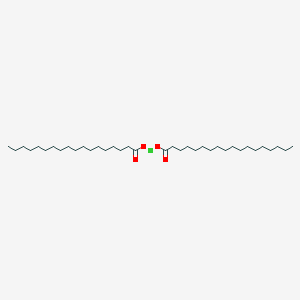



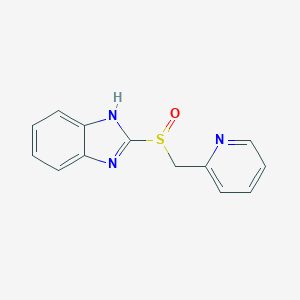


![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)

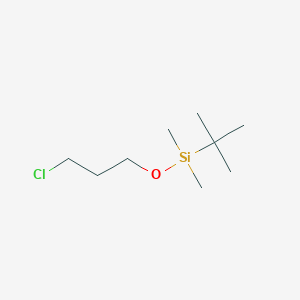
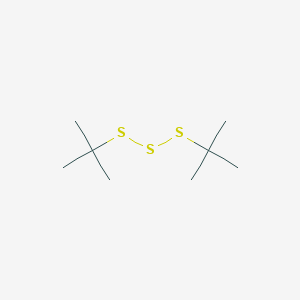
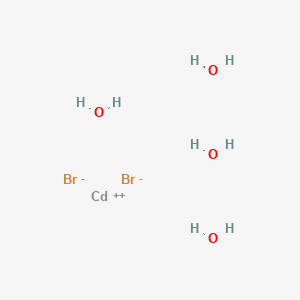
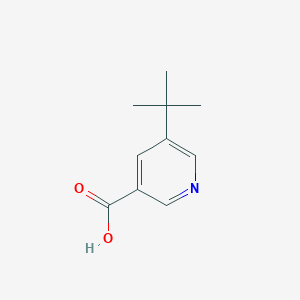
![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)
